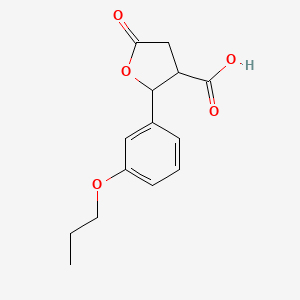
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid: is a high-purity compound with a molecular formula of C14H16O5 and a molecular weight of 264.27 g/mol . This compound belongs to the class of furans, which are heterocyclic building blocks . It is known for its versatility and unique blend of properties, making it valuable in various applications .
准备方法
The synthesis of 5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, pyruvic acid, and different aromatic amines . This reaction is typically carried out by refluxing in acetic acid, resulting in good to high yields . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and consistency .
化学反应分析
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur with nucleophiles or electrophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it useful in studying biological pathways and interactions.
作用机制
The mechanism of action of 5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of specific enzymes or activation of signaling pathways .
相似化合物的比较
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid can be compared to other similar compounds, such as:
®-(-)-5-Oxo-2-tetrahydrofurancarboxylic acid: This compound is also a furan derivative and is used as an HPLC derivatization reagent for UV/Vis detection.
3,5-Disubstituted furane-2(5H)-one derivatives: These compounds have similar core structures and are used in various synthetic and biological applications.
The uniqueness of this compound lies in its specific substituents and the resulting properties, which make it suitable for a broader range of applications .
生物活性
5-Oxo-2-(3-propoxyphenyl)tetrahydrofuran-3-carboxylic acid (CAS Number: 17315-86-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
The compound features a tetrahydrofuran ring with a propoxyphenyl substituent and a carboxylic acid functional group. Its molecular formula is C14H16O5 with a molecular weight of approximately 264.27 g/mol. The structural uniqueness, particularly the positioning of the propoxy group, influences its chemical reactivity and biological activity.
1. Anti-inflammatory Properties
Research indicates that this compound exhibits anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). These findings suggest its utility in treating conditions characterized by chronic inflammation.
2. Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties , particularly against gram-positive and gram-negative bacteria. Preliminary studies demonstrate that it exhibits significant antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 32 | Antibacterial |
| Standard Antibiotic | 16 | Antibacterial |
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : The presence of the carboxylic acid group allows for interactions with various enzymes, potentially inhibiting their activity and thereby influencing metabolic pathways.
- Receptor Binding : Interaction studies suggest that the compound may bind to specific receptors involved in inflammatory responses, although further research is needed to elucidate these pathways fully.
Case Studies and Research Findings
- Study on Inflammatory Response : A study published in the Journal of Medicinal Chemistry reported that derivatives of tetrahydrofuran compounds, including this compound, showed promise in reducing edema in animal models of inflammation. The results indicated a dose-dependent response with significant reductions in paw swelling compared to control groups .
- Antimicrobial Efficacy : In a comparative study against various bacterial strains, this compound demonstrated superior activity against resistant strains, suggesting its potential as an alternative therapeutic agent in antibiotic-resistant infections .
Future Directions
The ongoing research into this compound highlights its potential applications in pharmacology. Future studies should focus on:
- Detailed mechanistic studies to understand its interactions at the molecular level.
- Clinical trials to assess its efficacy and safety in humans.
- Exploration of synthetic modifications to enhance its biological activity and selectivity.
属性
分子式 |
C14H16O5 |
|---|---|
分子量 |
264.27 g/mol |
IUPAC 名称 |
5-oxo-2-(3-propoxyphenyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C14H16O5/c1-2-6-18-10-5-3-4-9(7-10)13-11(14(16)17)8-12(15)19-13/h3-5,7,11,13H,2,6,8H2,1H3,(H,16,17) |
InChI 键 |
KZEHKEFRHLVQHV-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=CC(=C1)C2C(CC(=O)O2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















